3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate
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Overview
Description
3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate is a heterocyclic compound that combines the structural features of benzoxazole and furan. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzoxazole and furan moieties in its structure endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The general procedure involves the coupling of a boronated furan derivative with a halogenated benzoxazole derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation can also be employed to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzoxazole moiety can be reduced to form benzoxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzoxazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzoxazoline derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate involves its interaction with specific molecular targets. The benzoxazole moiety can interact with DNA, inhibiting its replication and transcription, which is crucial for its anticancer activity. The furan ring can interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Benzoxazole derivatives: Such as 2-phenylbenzoxazole and 2-methylbenzoxazole.
Furan derivatives: Such as furan-2-carboxylic acid and 2-furoic acid
Uniqueness: 3-Benzyl-1,2-benzoxazol-6-yl furan-2-carboxylate is unique due to the combination of benzoxazole and furan moieties in a single molecule. This dual functionality enhances its chemical reactivity and broadens its range of applications compared to compounds containing only one of these moieties .
Properties
Molecular Formula |
C19H13NO4 |
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Molecular Weight |
319.3 g/mol |
IUPAC Name |
(3-benzyl-1,2-benzoxazol-6-yl) furan-2-carboxylate |
InChI |
InChI=1S/C19H13NO4/c21-19(17-7-4-10-22-17)23-14-8-9-15-16(20-24-18(15)12-14)11-13-5-2-1-3-6-13/h1-10,12H,11H2 |
InChI Key |
UVKRUJISHRPOBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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